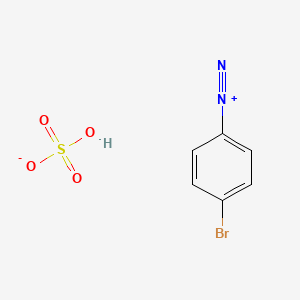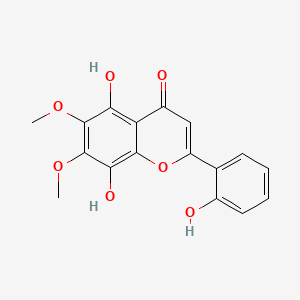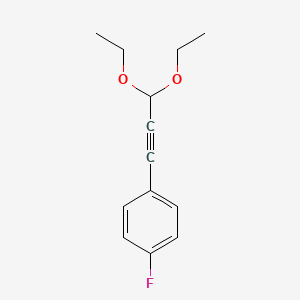![molecular formula C24H40OSSi B14440095 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol CAS No. 79409-68-0](/img/no-structure.png)
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclododecanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with phenylsulfanyl derivatives under specific conditions to form the desired product . The reaction conditions often include the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclododecanol moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol exerts its effects depends on its interactions with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The cyclododecanol moiety may interact with biological membranes or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is unique due to the combination of its functional groups and the cyclododecanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
| 79409-68-0 | |
Molekularformel |
C24H40OSSi |
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
1-(3-phenylsulfanyl-3-trimethylsilylprop-2-enyl)cyclododecan-1-ol |
InChI |
InChI=1S/C24H40OSSi/c1-27(2,3)23(26-22-16-12-11-13-17-22)18-21-24(25)19-14-9-7-5-4-6-8-10-15-20-24/h11-13,16-18,25H,4-10,14-15,19-21H2,1-3H3 |
InChI-Schlüssel |
XPFUNRQHGVOQNM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=CCC1(CCCCCCCCCCC1)O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)





